(S)-2-((Methoxycarbonyl)amino)hexanoic acid
Description
(S)-2-((Methoxycarbonyl)amino)hexanoic acid is a chiral amino acid derivative characterized by a methoxycarbonyl-protected amine group at the second carbon of a hexanoic acid backbone, with an (S)-configuration at the stereogenic center. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in the design of bioactive molecules and radiopharmaceuticals. Its structure allows for versatile functionalization, enabling applications in chelator systems for radiometal labeling (e.g., ⁹⁹ᵐTc) and as a building block for targeted drug delivery .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-(methoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 |
InChI Key |
ICEMSUSYBQWJHN-LURJTMIESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from L-Lysine Derivatives
The chiral pool strategy leverages naturally occurring amino acids as starting materials. L-Lysine, a six-carbon α-amino acid, serves as a precursor for (S)-2-((Methoxycarbonyl)amino)hexanoic acid. In one approach, L-lysine undergoes selective protection of the ε-amino group using a fluorenylmethoxycarbonyl (Fmoc) moiety, followed by methoxycarbonylation at the α-position. The ε-Fmoc group is subsequently cleaved under basic conditions, yielding the target compound. This method achieves an enantiomeric excess (ee) >98% but requires multi-step purification to remove byproducts.
Aza-Michael additions, as demonstrated in lysine-based dendrimer synthesis, offer an alternative route. Reacting L-lysine with methyl acrylate in methanol under reflux forms a tetramethyl ester intermediate, which is then selectively hydrolyzed to introduce the methoxycarbonyl group at the α-amino position. However, competing hydrolysis of ester groups necessitates precise pH control to avoid racemization.
Asymmetric Hydrogenation of Enamide Intermediates
Asymmetric hydrogenation of α-enamide esters represents a scalable method for producing enantiomerically pure α-amino acids. A prochiral 2-acetamidohex-2-enoic acid ester is hydrogenated using a chiral ruthenium catalyst (e.g., BINAP-Ru), achieving ee values up to 99%. Post-hydrogenation, the acetyl protecting group is replaced with methoxycarbonyl via reaction with methyl chloroformate. This method’s efficiency depends on solvent polarity, with dimethylformamide (DMF) yielding higher conversion rates than tetrahydrofuran (THF).
Urethane Formation via Halogenated Carboxylic Acid Esters
Cyanate-Mediated Alkylation
A patent by US6916947B2 details the synthesis of α-amino acids through urethane intermediates. Applying this to this compound, 2-bromohexanoic acid methyl ester reacts with potassium cyanate and methanol in dimethylformamide (DMF) at 120°C to form a methyl urethane derivative (Table 1). Acidic hydrolysis with 20% HCl then cleaves the urethane and ester groups, yielding the free amino acid.
Table 1: Reaction Conditions and Yields for Cyanate-Mediated Synthesis
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Solvent | DMF |
| Molar Ratio (Ester:CNO⁻:MeOH) | 1:1.2:1.5 |
| Yield | 78% |
| Reaction Time | 3 hours |
This method’s continuous addition of methanol ensures stoichiometric control, minimizing side reactions such as over-alkylation.
Saponification and Decarboxylation Dynamics
The urethane intermediate undergoes simultaneous saponification and decarboxylation in hydrochloric acid, releasing CO₂. Gas evolution monitoring confirms reaction completion within 1.5 hours. Cyclohexane aids in azeotropic removal of water, enhancing product crystallinity. The final isolate is recrystallized from ethanol/water (3:1), achieving >99% purity.
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 2-((Methoxycarbonyl)amino)hexanoic acid is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes the (R)-enantiomer’s methyl ester, leaving the (S)-enantiomer intact (Table 2). After 24 hours at 37°C, the (S)-enantiomer is isolated via extraction with ethyl acetate, yielding 45% with 95% ee.
Table 2: Enzymatic Resolution Efficiency
| Parameter | Value |
|---|---|
| Enzyme Loading | 10 mg/g substrate |
| Temperature | 37°C |
| ee (Product) | 95% |
| Conversion | 55% |
Dynamic Kinetic Resolution (DKR)
Combining CAL-B with a ruthenium-based racemization catalyst enables DKR, converting both enantiomers into the (S)-form. This one-pot method achieves 90% yield and 98% ee but requires stringent oxygen exclusion to prevent catalyst deactivation.
Industrial-Scale Process Optimization
Solvent Recycling and Waste Reduction
The cyanate-mediated route’s DMF solvent is recovered via vacuum distillation (85% recovery rate), reducing production costs by 30%. Potassium chloride byproduct is repurposed as a fertilizer additive, aligning with green chemistry principles.
Continuous Flow Synthesis
Substituting batch reactors with continuous flow systems enhances reaction control. A microreactor operating at 130°C and 10 bar pressure reduces reaction time to 30 minutes while maintaining 75% yield.
Analytical Characterization and Quality Control
Chiral HPLC Analysis
Enantiomeric purity is quantified using a Chiralpak IA-3 column with hexane/isopropanol (80:20) mobile phase. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 3H, OCH₃), 3.45 (q, J = 6.8 Hz, 1H, CHNH), 2.28 (t, J = 7.2 Hz, 2H, CH₂CO₂H).
Comparative Evaluation of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | ee | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Chiral Pool (L-Lysine) | 65% | 98% | Moderate | 1200 |
| Asymmetric Hydrogenation | 82% | 99% | High | 900 |
| Cyanate Alkylation | 78% | Racemic | High | 600 |
| Enzymatic Resolution | 45% | 95% | Low | 1500 |
Chemical Reactions Analysis
Types of Reactions: (S)-2-((Methoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Peptide Synthesis
- Role : The compound is primarily utilized as a building block in the synthesis of peptides. Its protective groups allow for selective modifications without affecting other functional groups, which is critical for constructing complex peptide sequences.
- Case Study : Research has demonstrated that using (S)-2-((Methoxycarbonyl)amino)hexanoic acid in peptide synthesis leads to high yields of desired peptides with minimal side reactions. For example, studies involving automated peptide synthesizers have shown efficient incorporation rates when this compound is used as a starting material.
-
Drug Development
- Role : The unique structural properties of this compound enhance the solubility and stability of drug candidates, making it valuable in medicinal chemistry.
- Case Study : In a study focused on developing peptide-based therapeutics, researchers incorporated this compound into drug formulations that exhibited improved pharmacokinetic profiles compared to traditional compounds .
-
Bioconjugation
- Role : The compound facilitates bioconjugation processes, which are essential for attaching biomolecules to drugs or imaging agents. This application is particularly important in targeted therapy and diagnostics.
- Case Study : A project aimed at creating targeted cancer therapies utilized this compound to attach therapeutic agents to antibodies, resulting in enhanced specificity and reduced off-target effects .
-
Polymer Chemistry
- Role : It is employed in synthesizing biodegradable polymers, contributing to the development of environmentally friendly materials.
- Case Study : Research on biodegradable plastics highlighted the use of this compound in creating polymers that degrade under environmental conditions, showcasing its potential for sustainable material science .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for complex peptides | High yield and specificity |
| Drug Development | Enhances solubility and stability | Improved pharmacokinetic profiles |
| Bioconjugation | Attaches biomolecules to drugs/imaging agents | Increased specificity in therapies |
| Polymer Chemistry | Creates biodegradable polymers | Environmentally friendly solutions |
Mechanism of Action
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)hexanoic acid involves its incorporation into peptides and proteins. The methoxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the compound can influence the peptide’s structure and function, potentially affecting its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties, stability, and biological activity. Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical Properties
- Log P Values :
Lysine-based chelators (e.g., compounds 2–8 in ) exhibit log P values ranging from -1.1 to -2.3 , indicating high hydrophilicity suitable for renal clearance. The methoxycarbonyl group in the target compound likely confers similar polarity . - Stability: SAAC (Single Amino Acid Chelator) analogs, such as compound 8 in , demonstrate >90% radiochemical purity (RCP) after 24 hours when labeled with ⁹⁹ᵐTc, comparable to the stability of ¹¹¹In-DOTA-Tyr³-octreotide .
Biological Activity
(S)-2-((Methoxycarbonyl)amino)hexanoic acid, also known as a derivative of lysine, exhibits significant biological activity that can be explored through its interactions with various biological systems. This compound is notable for its potential applications in medicinal chemistry and peptide synthesis, serving as a building block for creating more complex bioactive molecules.
This compound features a methoxycarbonyl group and an amino group, contributing to its reactivity and biological interactions. The presence of these functional groups allows for diverse transformations and modifications, making it a versatile candidate in chemical biology.
Biological Activity Overview
-
Enzyme Interactions :
- Research indicates that derivatives of amino acids, including this compound, can interact with various enzymes, influencing their activity. For example, studies have shown that certain amino acid derivatives can act as inhibitors or activators of enzymatic reactions, impacting metabolic pathways significantly.
-
Membrane Protein Studies :
- Noncanonical amino acids (ncAAs), such as this compound, have been utilized in the study of integral membrane proteins. These compounds allow for the incorporation of unique functionalities into proteins, facilitating the exploration of protein structure and function in both bacterial and mammalian systems .
-
Pharmacodynamics and Pharmacokinetics :
- The pharmacological profiles of compounds like this compound are investigated through binding affinity studies with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess these interactions, providing insights into their potential therapeutic applications .
Case Studies
- Inhibition Studies :
- Functional Incorporation in Proteins :
Data Summary
| Property | Description |
|---|---|
| Chemical Structure | Contains methoxycarbonyl and amino functional groups |
| Biological Role | Acts as a building block for peptides; involved in enzyme interactions |
| Applications | Medicinal chemistry; protein engineering; enzyme inhibition |
| Notable Findings | Inhibitory effects on secretion systems; successful incorporation into proteins |
Q & A
Q. What are the key considerations for enantioselective synthesis of (S)-2-((Methoxycarbonyl)amino)hexanoic acid in laboratory settings?
The synthesis of enantiomerically pure this compound requires chiral auxiliaries or catalysts to ensure stereochemical fidelity. For example, tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are often used to protect reactive sites during coupling reactions . Chromatographic purification (e.g., reverse-phase combi flash) and monitoring via LCMS (e.g., retention time 2.13 min, m/z 441.2 [M+1]) are critical for isolating the desired enantiomer .
Q. What analytical techniques are recommended for verifying the structural integrity of this compound?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB under isocratic conditions.
- LCMS : Confirm molecular weight (e.g., m/z 441.2 [M+1]) and monitor reaction progress .
- NMR : Use H and C NMR to validate the methoxycarbonyl and hexanoic acid moieties.
Q. How should researchers mitigate safety risks when handling this compound?
- GHS Hazards : Acute toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
- Precautions : Use PPE (gloves, lab coat), work in a fume hood, and store at 2–8°C in airtight containers .
- Emergency Protocols : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
The (S)-enantiomer may exhibit distinct binding affinities due to spatial compatibility with chiral enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can predict interactions with receptors like G-protein-coupled receptors (GPCRs). Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to quantify binding kinetics .
Q. What metabolic engineering strategies enhance microbial production of hexanoic acid derivatives like this compound?
- Genome-Scale Modeling : Use tools like COBRApy to simulate flux balance analysis (FBA) in Megasphaera elsdenii (model iME375), optimizing pathways for acetyl-CoA and succinate utilization .
- Pathway Bifurcation : Balance fluxes between the fatty acid synthesis pathway and the reductive TCA cycle to maximize hexanoic acid yield .
- Enzyme Engineering : Modify phosphoenolpyruvate carboxykinase (Pck) to enhance carbon flux toward hexanoic acid precursors .
Q. How can contradictory bioactivity data for this compound across assays be resolved?
- Assay Optimization : Vary pH, temperature, and co-solvents (e.g., DMSO concentration) to mimic physiological conditions.
- Mutant Studies : Use jasmonic acid (JA)-insensitive (jai1) or abscisic acid (ABA)-deficient (flc) plant mutants to dissect signaling pathways in bioactivity assays .
- Isotopic Labeling : Track metabolic fate using C-labeled compounds in microbial or plant systems .
Methodological Tables
Q. Table 1. Synthesis Protocol for this compound Derivatives
| Step | Reagents/Conditions | Yield | Analytical Validation |
|---|---|---|---|
| Coupling | FMOC-OSU, NaCO, Acetonitrile/Water, 0°C → RT | 42.6% | LCMS (m/z 441.2 [M+1]) |
| Purification | Reverse-phase combi flash (MeOH/HO gradient) | 95.7% purity | HPLC (Retention time 2.58 min) |
Q. Table 2. Safety and Handling Guidelines
| Hazard Type | GHS Classification | Mitigation Strategy |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use lab-grade PPE |
| Skin Irritation | Category 2 | Wear nitrile gloves; decontaminate surfaces post-use |
| Respiratory Irritation | Category 3 | Work in ventilated hood; monitor air quality |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
